5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
The compound “5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide” has a CAS Number of 338982-45-9 . It has a molecular weight of 313.87 . The IUPAC name for this compound is 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3S2/c1-9(2)17-12(15-16-13(17)18)8-19-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a melting point of 132-135 degrees Celsius . The density of this compound is 1.3±0.1 g/cm3, and it has a boiling point of 394.2±52.0 °C at 760 mmHg .Scientific Research Applications
Crystal Structure and Molecular Analysis
One study delves into the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies of a closely related compound, highlighting its potential as an inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The comprehensive structural analysis through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations revealed significant insights into the compound's molecular interactions and conformations, which are essential for its binding and inhibitory activities at the 11β-HSD1 active site. These findings lay the groundwork for further drug design endeavors, considering the compound's potential therapeutic applications (Al-Wahaibi et al., 2019).
Glycosylation and Derivative Formation
Another research focused on the glycosylation of a structurally similar triazole derivative, exploring its reactivity with various glycosyl halides in the presence of different bases. The study yielded a range of glycosylated products, demonstrating the compound's versatility in forming diverse derivatives. This reactivity is pivotal for synthesizing novel compounds with potential biological activities, offering a broad spectrum of applications in medicinal chemistry (El Ashry et al., 2009).
Pharmacological Properties
Research into the cyclization of triazole-thiosemicarbazides to form triazole and thiadiazole derivatives shed light on the compound's pharmacological properties. The study evaluated the central nervous system (CNS) effects in mice, indicating the compound's potential in developing pharmacotherapies targeting CNS disorders. The transformation of the compound into various derivatives underscores its chemical versatility and potential as a scaffold for synthesizing new pharmacologically active molecules (Maliszewska-Guz et al., 2005).
Antiproliferative and Antilipolytic Activities
A study on a series of bis-triazole derivatives, including compounds structurally related to "5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide," evaluated their antiproliferative activity against colorectal cancer cells and their inhibitory effect on pancreatic lipase. The research identified promising compounds with dual antidiabesity-antineoplastic capacities, highlighting the therapeutic potential of triazole derivatives in addressing obesity-related colorectal cancer (Shkoor et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within specific tissues.
Mode of Action
The compound interacts with 11β-HSD1 through a series of intermolecular interactions These interactions result in the inhibition of 11β-HSD1, thereby reducing the conversion of inactive glucocorticoids to their active forms .
Biochemical Pathways
By inhibiting 11β-HSD1, the compound affects the glucocorticoid pathway. This leads to a decrease in the levels of active glucocorticoids within specific tissues. Given the role of glucocorticoids in various physiological processes, including inflammation and immune response, this can have downstream effects on these processes .
Pharmacokinetics
Given its molecular weight of 31387 , it is likely to have good bioavailability
Result of Action
The inhibition of 11β-HSD1 and the subsequent decrease in active glucocorticoids can have various molecular and cellular effects. These effects can include a reduction in inflammation and modulation of immune response, among others .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the crystal packing forces can significantly influence the conformation of the compound Additionally, factors such as pH and temperature can also affect the compound’s stability and action
Biochemical Analysis
Biochemical Properties
5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This interaction is crucial as 11β-HSD1 is involved in the development of metabolic disorders such as obesity and type 2 diabetes. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent for these conditions.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with 11β-HSD1 affects the glucocorticoid metabolism within cells, thereby impacting the cell’s response to stress and inflammation . Additionally, it may alter the expression of genes involved in metabolic pathways, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 11β-HSD1, inhibiting its activity . This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of cortisol in the body. This mechanism is particularly beneficial in conditions characterized by excessive cortisol levels, such as Cushing’s syndrome and metabolic syndrome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits 11β-HSD1 without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucocorticoid metabolism . By inhibiting 11β-HSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating the levels of these hormones in the body. This interaction affects metabolic flux and metabolite levels, contributing to its potential therapeutic effects.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its inhibitory effects on 11β-HSD1. Its localization and accumulation within target tissues are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 11β-HSD1 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S2/c1-9(2)17-12(15-16-13(17)18)8-19-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBBWYJEHLAJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CSCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115656 | |
Record name | 5-[[[(4-Chlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-45-9 | |
Record name | 5-[[[(4-Chlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[[(4-Chlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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